molecular formula C12H11N3O2S B2604684 N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1251710-35-6

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No.: B2604684
CAS No.: 1251710-35-6
M. Wt: 261.3
InChI Key: ANKUSUNTDFAMKU-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a compound that features a pyridine ring and a thiophene ring connected through an oxalamide linkage

Mechanism of Action

Target of Action

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a novel compound that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The primary target of this compound is the Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis.

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with specific proteins or enzymes within the bacteria to inhibit their function, thereby preventing the bacteria from growing and proliferating.

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis h37ra .

Result of Action

This compound has been found to exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s action results in the inhibition of the growth and proliferation of these bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of pyridine-3-amine with thiophene-3-carboxaldehyde to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N1-(pyridin-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(pyridin-2-yl)-N2-(thiophen-3-ylmethyl)oxalamide
  • N1-(pyridin-4-yl)-N2-(thiophen-3-ylmethyl)oxalamide

Uniqueness

N1-(pyridin-3-yl)-N2-(thiophen-3-ylmethyl)oxalamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development .

Properties

IUPAC Name

N'-pyridin-3-yl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-11(14-6-9-3-5-18-8-9)12(17)15-10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKUSUNTDFAMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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